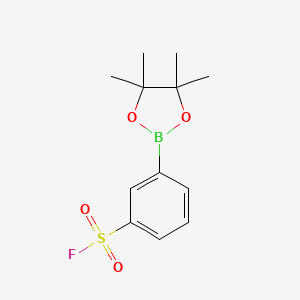

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO4S/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)19(14,15)16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHGTCXXRUOLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride: A Key Bifunctional Moiety for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride, a versatile bifunctional molecule of significant interest in medicinal chemistry and chemical biology. The primary synthetic route detailed herein is the palladium-catalyzed Miyaura borylation of 3-bromobenzenesulfonyl fluoride. This document offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and expert insights into critical process parameters. Furthermore, it addresses the unique purification challenges associated with this class of compounds and provides a thorough guide to the characterization of the final product. The guide culminates in a discussion of the burgeoning applications of this molecule, with a particular focus on its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation and utilization of this important chemical entity.

Introduction: The Emergence of a Powerful Bifunctional Building Block

In the landscape of modern drug discovery and chemical biology, molecules possessing orthogonal reactivity are of paramount importance. These bifunctional compounds serve as versatile scaffolds for the construction of complex molecular architectures and the development of innovative therapeutic and diagnostic agents. This compound has emerged as a prominent example of such a molecule, integrating two highly valuable functional groups: a boronate ester and a sulfonyl fluoride.

The boronate ester moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1] The strategic incorporation of boronic acids and their esters into drug candidates has seen a significant rise, with several boron-containing drugs having received regulatory approval.[2] This is attributed to their ability to enhance potency and improve pharmacokinetic profiles.[2]

Concurrently, the sulfonyl fluoride group has garnered considerable attention for its unique combination of stability and latent reactivity.[3] While remarkably stable under many physiological and synthetic conditions, the S(VI)-F bond can be selectively activated to engage in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a powerful click chemistry transformation.[3][4] This "clickable" handle allows for the covalent modification of proteins and the modular assembly of complex molecules.[5][6]

The strategic union of these two functionalities in a single molecule provides a powerful tool for chemical innovation. This guide provides a detailed roadmap for the synthesis and application of this key bifunctional building block.

Synthetic Strategy: The Miyaura Borylation Approach

The most direct and efficient route to this compound is the palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor.[1][5] This reaction facilitates the formation of a carbon-boron bond through the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Starting Material: 3-Bromobenzenesulfonyl Fluoride

The logical and commercially available starting material for this synthesis is 3-bromobenzenesulfonyl fluoride. This compound is readily accessible from several chemical suppliers.[3][7][8][9] For researchers opting to synthesize this precursor, established methods for the conversion of the corresponding sulfonic acid or sulfonyl chloride are available.

The Catalytic Cycle of Miyaura Borylation

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Miyaura borylation is generally accepted to proceed through the following key steps:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium(II) center, displacing the bromide.

-

Reductive Elimination: The desired aryl boronate ester is formed through reductive elimination, regenerating the palladium(0) catalyst.[5]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for Miyaura borylations.[10]

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Bromobenzenesulfonyl fluoride | C₆H₄BrFO₂S | 239.06 | 1.0 g | 4.18 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.27 g | 5.02 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 153 mg | 0.21 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.23 g | 12.54 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 20 mL | - |

Reaction Setup and Procedure

-

Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzenesulfonyl fluoride (1.0 g, 4.18 mmol), bis(pinacolato)diboron (1.27 g, 5.02 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (153 mg, 0.21 mmol), and potassium acetate (1.23 g, 12.54 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (20 mL) via syringe.

-

Heating and Reaction Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

-

Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Addressing the Challenges of Boronate Ester Chromatography

The purification of aryl boronate esters by conventional silica gel chromatography can be challenging due to their propensity for decomposition on the acidic silica surface.[11] This can lead to significant product loss.

Recommended Purification Method: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying the title compound. To mitigate decomposition, the use of silica gel treated with boric acid is highly recommended.[11][12]

Procedure for Preparing Boric Acid-Treated Silica Gel:

-

Prepare a 1% (w/v) solution of boric acid in methanol.

-

Slurry the silica gel in this solution.

-

Remove the methanol under reduced pressure to obtain the treated silica gel.

Chromatography Conditions:

-

Stationary Phase: Boric acid-treated silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis of the crude product.

Fractions containing the desired product, as identified by TLC, are combined and the solvent is removed under reduced pressure to afford the purified this compound as a solid.

Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are critical for structural elucidation.[1][4][13]

-

¹H NMR: Expect characteristic signals for the aromatic protons, with splitting patterns indicative of the 1,3-disubstitution pattern. The methyl protons of the pinacol group will appear as a sharp singlet around 1.3-1.4 ppm.

-

¹³C NMR: The carbon attached to the boron atom will typically show a broad signal. Aromatic and pinacol carbons will also be present in their expected regions.

-

¹⁹F NMR: A singlet corresponding to the sulfonyl fluoride group should be observed.

-

¹¹B NMR: A single, broad resonance characteristic of a tetracoordinate boronate ester is expected.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.

Table 2: Expected NMR Data (based on analogous structures)

| Nucleus | Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.5 - 8.5 | m |

| ¹H (Pinacol CH₃) | ~1.35 | s |

| ¹³C (Aromatic C-B) | Broad signal | - |

| ¹³C (Aromatic) | 120 - 150 | - |

| ¹³C (Pinacol C) | ~84 | - |

| ¹³C (Pinacol CH₃) | ~25 | - |

| ¹⁹F | Specific to reference | s |

| ¹¹B | 20 - 30 | br s |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of this compound makes it a highly valuable tool in several areas of chemical research.

A Gateway to SuFEx Click Chemistry

The sulfonyl fluoride moiety serves as a latent reactive handle for SuFEx click chemistry.[3][4] This allows for the covalent labeling of biomolecules, particularly targeting nucleophilic residues like tyrosine and lysine on proteins.[5] The boronate ester can be further functionalized via Suzuki-Miyaura coupling to introduce reporter tags, affinity probes, or other functionalities, creating powerful chemical biology tools.

Scaffolding for Novel Therapeutics

The ability to perform orthogonal modifications on this molecule opens up vast possibilities in medicinal chemistry. The boronate ester can be used to build a core molecular scaffold through C-C bond formation, while the sulfonyl fluoride can be used to introduce pharmacophores or to covalently bind to a biological target. This dual functionality is particularly attractive for the development of targeted covalent inhibitors, a rapidly growing class of therapeutics.[5][14][15][16]

Conclusion

The synthesis of this compound via the Miyaura borylation of 3-bromobenzenesulfonyl fluoride represents a robust and scalable route to a highly valuable bifunctional building block. This guide has provided a detailed examination of the synthetic strategy, a practical experimental protocol, and critical insights into the purification and characterization of this compound. The unique combination of a versatile boronate ester and a "clickable" sulfonyl fluoride handle positions this molecule as a key enabler for innovation in drug discovery, chemical biology, and materials science. As the demand for sophisticated molecular tools continues to grow, the importance of such well-defined and readily accessible bifunctional reagents will undoubtedly increase.

References

- Bruker. (n.d.). NMR Spectroscopy.

- Pellecchia, M., & Sharpless, K. B. (2018). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science, 9(1), 42-53.

-

Hoffman Fine Chemicals. (n.d.). CAS 454-65-9 | 3-Bromobenzenesulfonyl fluoride. Retrieved from [Link]

- Sharpless, K. B., et al. (2017). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 139(37), 12975-12979.

- Lipshutz, B. H., et al. (2010). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 12(21), 4844-4847.

- Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-801.

- Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Willis, M. C., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.

- Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4814-4817.

- Sievänen, E., et al. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397.

- Ye, D., et al. (2022). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 27(4), 1376.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

- Sharpless, K. B., et al. (2017). SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins.

- Müller, K., et al. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886.

- Luo, Y., et al. (2023). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Organic Chemistry Frontiers, 10(2), 404-409.

- Ritter, T., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012-14015.

- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112437.

-

Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

-

Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sigma Aldrich 3-Bromobenzenesulfonyl fluoride 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-bromobenzenesulfonyl fluoride suppliers USA [americanchemicalsuppliers.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. 454-65-9 Cas No. | 3-Bromobenzenesulfonyl fluoride | Matrix Scientific [matrixscientific.com]

- 10. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters | CoLab [colab.ws]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Physicochemical properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride: A Bifunctional Building Block for Modern Chemistry

Introduction

In the landscape of modern drug discovery and materials science, the development of versatile molecular building blocks is paramount. These scaffolds, equipped with multiple, orthogonally reactive functional groups, enable the streamlined synthesis of complex molecular architectures. This compound stands out as a quintessential example of such a reagent. This guide offers a comprehensive technical overview of its physicochemical properties, reactivity, and applications, tailored for researchers and scientists in drug development and chemical synthesis.

This molecule uniquely combines two of the most powerful functionalities in contemporary organic chemistry: a boronic ester poised for palladium-catalyzed cross-coupling reactions and a sulfonyl fluoride group, a key electrophile for "click chemistry." This dual-functionality allows for sequential and selective modifications, making it an invaluable tool for constructing novel compounds.

Core Physicochemical & Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Weight: 286.13 g/mol [2]

Structural Features

The molecule's utility is derived directly from its structure, which features three key components:

-

Aromatic Scaffold: A central benzene ring substituted at the 1 and 3 positions, providing a rigid and defined geometry for the attached functional groups.

-

Pinacol Boronic Ester: This group is a stable, crystalline, and easily handled precursor for Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[4]

-

Sulfonyl Fluoride: This functional group is a highly valuable electrophilic "warhead." It is notably more stable towards hydrolysis than its sulfonyl chloride analogue, yet it reacts efficiently with nucleophiles under specific conditions, making it a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[5]

Physical and Spectroscopic Data

Summarized below are the key physical properties and typical storage conditions for this reagent. While detailed spectroscopic data is lot-specific, the expected NMR signals provide a clear fingerprint for structural verification.

| Property | Value / Description | Source |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room temperature, under an inert atmosphere | [1][2] |

| Boiling Point | Not determined | [2] |

Spectroscopic Characterization:

-

¹H NMR: Proton NMR spectroscopy would reveal characteristic signals for the aromatic protons on the benzene ring, with their specific splitting patterns indicating the meta-substitution. Distinct singlets would be present for the four equivalent methyl groups of the pinacol moiety.

-

¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, with the carbon attached to the boron atom having a characteristically broad signal due to quadrupolar relaxation. Signals for the quaternary and methyl carbons of the pinacol group would also be evident.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the sulfonyl fluoride group. This technique is particularly sensitive and useful for monitoring reactions involving this moiety.

-

¹¹B NMR: Boron NMR would show a characteristic chemical shift confirming the presence of the boronate ester.[4]

Reactivity Profile and Synthetic Utility

The power of this reagent lies in the distinct reactivity of its two primary functional groups, which can be addressed selectively in synthetic sequences.

The Boronic Ester: A Gateway to C-C Bond Formation

The pinacol boronic ester is predominantly used in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed process is a cornerstone of modern synthesis, allowing for the formation of biaryl structures, which are prevalent in pharmaceuticals.

Mechanism of Suzuki-Miyaura Coupling: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex.[7][8]

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a boronate species that facilitates the transfer.[7][10]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]

The Sulfonyl Fluoride: A Hub for SuFEx Click Chemistry

Aryl sulfonyl fluorides are prized as electrophilic hubs for creating robust covalent linkages.[5] They are key players in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction paradigm.[11][12] This group readily reacts with nucleophiles, such as phenols or amines, to form stable sulfonate or sulfonamide bonds.

This reactivity is particularly valuable in drug discovery and chemical biology for:

-

Late-stage functionalization: Introducing new functionalities onto a complex molecule.[11]

-

Bioconjugation: Linking molecules to proteins or other biomolecules.

-

Fragment-based drug discovery: Connecting molecular fragments to build potent inhibitors.

The stability of the resulting linkage and the predictable reactivity of the sulfonyl fluoride group make it an ideal "warhead" for covalent modifiers and a reliable connector for modular synthesis.[5]

Safety and Handling

Proper handling of any chemical reagent is critical for ensuring laboratory safety. This compound is classified with specific hazards that necessitate careful handling.

| Hazard Information | Details | Source |

| Pictograms | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H290: May be corrosive to metals.H314: Causes severe skin burns and eye damage. | [1] |

| Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/clothing/eye protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor. | [1][13] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Store in a tightly sealed container in a dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the boronic ester.[1]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the practical application of this reagent, a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure and should be adapted based on the specific substrate and laboratory conditions.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound (1.0 equiv)

-

Aryl Bromide (1.1 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[6]

-

Base (e.g., K₂CO₃, 2.0 equiv)[6]

-

Solvent (e.g., deoxygenated 1,4-Dioxane/Water mixture, 4:1)[6]

-

Round-bottom flask with a stir bar

-

Condenser and inert gas (Argon or Nitrogen) line

Procedure:

-

Reaction Setup: Flame-dry a round-bottom flask containing a magnetic stir bar under a high vacuum and allow it to cool under an inert atmosphere.

-

Reagent Addition: To the flask, add the boronic ester, the aryl bromide, potassium carbonate, and the palladium catalyst.

-

Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[6]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired biaryl sulfonyl fluoride.

Sources

- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride | 2393030-89-0 [sigmaaldrich.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. parchem.com [parchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. youtube.com [youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride: A Bifunctional Tool for Covalent Drug Discovery

Introduction: Bridging Modular Synthesis and Covalent Targeting

In the landscape of modern drug discovery and chemical biology, the quest for highly specific and effective therapeutic agents is perpetual. A significant advancement in this pursuit is the strategic use of covalent inhibitors, which form a stable bond with their biological target, often leading to enhanced potency and prolonged duration of action. Within this class of molecules, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride (CAS No. 2393030-89-0) has emerged as a pivotal research tool. This heterobifunctional molecule ingeniously combines two of contemporary chemistry's most powerful functionalities: a boronic acid pinacol ester and an aryl sulfonyl fluoride.

The boronic ester serves as a versatile handle for molecular elaboration through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the facile and modular attachment of the sulfonyl fluoride warhead to a diverse array of molecular scaffolds designed to confer specificity for a particular biological target.

The sulfonyl fluoride moiety, on the other hand, is a privileged electrophile in the realm of covalent drug discovery.[3][4] It is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained prominence as a next-generation click chemistry reaction.[5] Unlike traditional covalent warheads that predominantly target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming stable covalent bonds with the nucleophilic side chains of tyrosine, lysine, histidine, and serine residues.[4][6] This expanded targeting scope significantly broadens the druggable proteome, opening up new avenues for therapeutic intervention.[3][4]

This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its strategic application in the development of covalent probes and inhibitors. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of this powerful chemical tool.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2393030-89-0 | [7] |

| Molecular Formula | C₁₂H₁₆BFO₄S | [8][9] |

| Molecular Weight | 286.13 g/mol | [7][8] |

| Appearance | Typically a solid | [9] |

| Storage Conditions | Store at 4°C, sealed, away from moisture, under an inert atmosphere. | [8] |

Handling and Storage: Due to the moisture-sensitive nature of the boronic ester and the reactive nature of the sulfonyl fluoride, it is imperative to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in a cool, dry place.

Synthesis of this compound

Experimental Protocol: Miyaura Borylation of 3-Bromobenzenesulfonyl fluoride

This protocol is a representative procedure based on standard Miyaura borylation conditions. Optimization may be required.

Materials:

-

3-Bromobenzenesulfonyl fluoride (1.0 equiv)

-

Bis(pinacolato)diboron (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask, add 3-bromobenzenesulfonyl fluoride, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended:

-

¹H NMR: To confirm the presence of the aromatic and pinacol protons.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To observe the fluorine atom of the sulfonyl fluoride group.

-

¹¹B NMR: To characterize the boron center of the pinacolato boronic ester.[10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

While specific spectral data for this compound is not widely published, researchers can predict and interpret the spectra based on the known chemical shifts of similar structures.[1][11]

Applications in Drug Discovery and Chemical Biology

The dual functionality of this compound makes it a powerful tool for two primary applications: the synthesis of complex molecules via Suzuki-Miyaura coupling and the covalent labeling of proteins.

Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Covalent Inhibitors

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In this context, the boronic ester of our title compound can be coupled with a variety of aryl or heteroaryl halides or triflates. This allows for the modular synthesis of complex molecules where the sulfonyl fluoride "warhead" is attached to a scaffold designed for specific protein recognition.

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

-

In a reaction vessel, combine the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring (typically between 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Covalent Protein Labeling: Expanding the Druggable Proteome

The sulfonyl fluoride moiety is an electrophilic "warhead" that can react with nucleophilic amino acid residues on a target protein.[6] This covalent interaction is the cornerstone of its application in developing targeted covalent inhibitors and chemical probes. The reactivity of the sulfonyl fluoride is generally tuned by the electronic properties of the aryl ring, and it has been shown to react with tyrosine, lysine, histidine, and serine residues, often within the binding pocket of a protein.[3][4]

This protocol provides a general framework for assessing the covalent modification of a target protein. Specific conditions such as buffer composition, pH, temperature, and incubation time will need to be optimized for each protein-ligand pair.

Materials:

-

Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

-

Stock solution of the sulfonyl fluoride-containing compound in DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE analysis reagents

-

Mass spectrometry instrumentation

Procedure:

-

Incubate the target protein with the sulfonyl fluoride compound at a desired concentration range (e.g., 1-100 µM) at a controlled temperature (e.g., 37 °C). Include a DMSO-only control.

-

At various time points, take aliquots of the reaction and quench the reaction by adding a quenching solution or by immediate preparation for analysis.

-

Analyze the protein samples by SDS-PAGE to observe any shifts in molecular weight, although this is often not significant for small molecule modifications.

-

For definitive confirmation of covalent modification, analyze the protein by mass spectrometry (e.g., intact protein analysis or peptide mapping after tryptic digest) to identify the mass adduct and the specific site of modification.

Conclusion

This compound stands as a testament to the power of rational chemical design in advancing drug discovery. Its unique bifunctional nature provides a seamless link between modular chemical synthesis and the targeted covalent modification of proteins. By offering a gateway to a vast chemical space of potential covalent inhibitors and probes with an expanded amino acid targeting profile, this reagent is an invaluable asset for researchers at the forefront of chemical biology and medicinal chemistry. The methodologies and insights provided in this guide are intended to empower scientists to fully leverage the capabilities of this versatile molecule in their pursuit of novel therapeutics and a deeper understanding of biological systems.

References

-

Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735. [Link][4]

-

D'hooghe, M., & De Kimpe, N. (2006). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 44(10), 929-933. [Link][10]

-

Moran, J., et al. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48), 25307-25312. [Link][12]

-

Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(3), 607-611. [Link][6]

- Sharpless, K. B., et al. (2014). SuFEx: A New Generation of Click Chemistry.

-

Moses, J. E., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(15), 4200-4229. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Advances, 5(25), 19371-19381. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Sievänen, E., et al. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397. [Link][11]

-

Dandapat, A., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86532-86535. [Link][13]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 454-65-9 Cas No. | 3-Bromobenzenesulfonyl fluoride | Matrix Scientific [matrixscientific.com]

- 13. rsc.org [rsc.org]

Navigating the Spectroscopic Landscape of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride is a compound of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a drug intermediate stems from the presence of two highly versatile functional groups: a boronic acid pinacol ester and a sulfonyl fluoride.[1][2] The boronic ester moiety is a cornerstone of modern organic synthesis, enabling participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile construction of complex molecular architectures. Simultaneously, the sulfonyl fluoride group can act as a covalent warhead, targeting specific amino acid residues in proteins, a strategy increasingly employed in the design of targeted therapeutics.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key components of this compound are:

-

A 1,3-disubstituted benzene ring: This aromatic core will give rise to characteristic signals in both NMR and IR spectroscopy.

-

A sulfonyl fluoride group (-SO₂F): This group has a strong electron-withdrawing effect, which will influence the electronic environment of the benzene ring. The fluorine atom provides a unique handle for ¹⁹F NMR.

-

A boronic acid pinacol ester group: This bulky group consists of a boron atom bonded to two oxygen atoms within a five-membered ring, which is further substituted with four methyl groups. The protons of these methyl groups will produce a very distinct, strong signal in ¹H NMR.

Caption: Molecular structure of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Expected Data:

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 287.09191 | Protonated molecule |

| [M+Na]⁺ | 309.07385 | Sodium adduct |

| [M+K]⁺ | 325.04779 | Potassium adduct |

| [M-H]⁻ | 285.07735 | Deprotonated molecule |

| Monoisotopic Mass | 286.08463 Da | Exact mass of the molecule |

Data predicted by computational models.[3]

Interpretation:

The most crucial piece of information from a mass spectrum is the molecular ion peak. For this compound, with a molecular formula of C₁₂H₁₆BFO₄S, the expected monoisotopic mass is approximately 286.08 Da.[4] High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within a few parts per million, which is a very strong confirmation of the elemental composition.

In addition to the molecular ion, fragmentation patterns can offer clues about the molecule's structure. Common fragmentation pathways could include:

-

Loss of the pinacol group.

-

Cleavage of the C-S bond.

-

Loss of the sulfonyl fluoride group.

Caption: Potential fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3100-3000 | C-H (aromatic) stretch | Medium |

| ~2980-2850 | C-H (aliphatic) stretch | Strong |

| ~1600-1450 | C=C (aromatic) stretch | Medium |

| ~1380-1360 | S=O (sulfonyl) stretch | Strong |

| ~1190-1170 | S=O (sulfonyl) stretch | Strong |

| ~1350-1300 | B-O (boronic ester) stretch | Strong |

| ~800-700 | C-H (aromatic) bend | Strong |

| ~750-700 | S-F stretch | Strong |

Interpretation:

The IR spectrum of this compound would be expected to show several key features. The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the aliphatic C-H bonds of the pinacol group would be seen below 3000 cm⁻¹.

The most diagnostic peaks, however, would be those from the sulfonyl fluoride and boronic ester groups. The sulfonyl group (S=O) typically displays two very strong stretching bands, one asymmetric and one symmetric, in the ranges of 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹, respectively. A strong absorption due to the B-O stretch of the boronic ester would be expected around 1350-1300 cm⁻¹. The S-F stretch is also a strong absorption, typically found in the 750-700 cm⁻¹ range. The combination of these strong, characteristic absorptions would provide compelling evidence for the presence of all key functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR would all be highly informative.

¹H NMR

Expected Signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~1.3 | Singlet | 12H | Methyl protons of pinacol ester (4 x CH₃) |

Interpretation:

The ¹H NMR spectrum is expected to be relatively simple and highly characteristic. The twelve protons of the four methyl groups on the pinacol ester are chemically equivalent and should give rise to a single, sharp, and very intense singlet at approximately 1.3 ppm. This signal, integrating to 12 protons, is a hallmark of the tetramethyl-1,3,2-dioxaborolan-2-yl group.

The four protons on the benzene ring will be in a more complex region, further downfield (at a higher ppm value) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. They will appear as a multiplet in the range of 8.2-7.5 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent and meta-protons, but the integration of this region should correspond to four protons.

¹³C NMR

Expected Signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 125 | Aromatic carbons (C₆H₄) |

| ~84 | Quaternary carbons of pinacol ester (O-C(CH₃)₂) |

| ~25 | Methyl carbons of pinacol ester (CH₃) |

Interpretation:

In the ¹³C NMR spectrum, the six carbons of the benzene ring would be found in the typical aromatic region of ~140-125 ppm. The carbon atom directly attached to the boron (the ipso-carbon) may be difficult to observe due to quadrupolar relaxation. The two quaternary carbons of the pinacol group (the O-C (CH₃)₂) are expected to have a chemical shift around 84 ppm. The four equivalent methyl carbons of the pinacol group will give a signal at approximately 25 ppm.

¹⁹F NMR

Expected Signal:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~+60 to +70 | Singlet | -SO₂F |

Interpretation:

¹⁹F NMR is a highly sensitive technique that would provide a clear and unambiguous signal for the fluorine atom in the sulfonyl fluoride group. Sulfonyl fluorides typically resonate in the range of +60 to +70 ppm (relative to a CFCl₃ standard). Since there are no other fluorine atoms or nearby protons to couple with, the signal is expected to be a sharp singlet. This single peak in the ¹⁹F NMR spectrum would be definitive proof of the presence of the sulfonyl fluoride moiety.

Synthesis and Purification Protocol

Proposed Synthetic Route:

Caption: Proposed synthetic pathway.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzenesulfonyl fluoride (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium acetate (3.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene, via cannula.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.

Trustworthiness and Validation:

The success of this synthesis would be validated at each step. The consumption of the starting material and the appearance of a new, less polar spot on the TLC plate would indicate reaction progress. The final, purified product should be a solid, as indicated by supplier information. The definitive validation of the product's identity and purity would come from the spectroscopic analysis detailed in the sections above. The obtained NMR, IR, and MS data should be consistent with the expected values for the target compound.

Conclusion

This compound is a valuable building block in contemporary chemical biology and drug discovery. While a complete set of its experimental spectroscopic data is not widely published, a thorough understanding of its structure and the principles of modern analytical techniques allows for a confident prediction of its spectroscopic characteristics. This guide provides a framework for researchers to identify and characterize this compound, leveraging the distinct and predictable signals generated by its key functional groups in MS, IR, and multi-nuclear NMR spectroscopy. The combination of a high-resolution mass measurement confirming the elemental formula, characteristic vibrational bands in the IR spectrum, and the unique singlet for the pinacol protons in ¹H NMR, coupled with a singlet in the ¹⁹F NMR, would provide unequivocal evidence for the successful synthesis and purification of this important chemical entity.

References

- Supporting Information for "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System". Chemical Science. The Royal Society of Chemistry, 2013.

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride. Sigma-Aldrich.

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride. Lab-Chemicals.com.

- This compound. ChemicalBook.

- This compound. TargetMol.

- This compound.

- 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride. PubChemLite.

Sources

An In-depth Technical Guide to the Reactivity Profile of Aryl Boronic Esters with Sulfonyl Fluorides

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of aryl boronic esters with sulfonyl fluorides, a transformation of increasing significance in medicinal chemistry and materials science. Traditionally viewed as a stable and often inert functional group, the sulfonyl fluoride moiety has emerged as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura-type reactions. This document will delve into the mechanistic underpinnings of this transformation, explore the scope and limitations of the reaction, provide detailed experimental protocols, and offer insights into the practical applications of this burgeoning methodology. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction.

Introduction: The Evolving Role of Sulfonyl Fluorides in Cross-Coupling Chemistry

For decades, aryl sulfonyl fluorides were primarily regarded as highly stable functional groups, often employed as covalent warheads for targeting specific amino acid residues in chemical biology and drug discovery.[1][2] Their inherent stability against hydrolysis and reduction made them ideal for such applications.[3] However, the paradigm has shifted with the advent of novel catalytic systems that can activate the traditionally inert C–S bond of aryl sulfonyl fluorides, enabling their participation in cross-coupling reactions.[3][4] This has unlocked new avenues for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[5][6]

The counterpart in this reaction, the aryl boronic ester, is a well-established and versatile nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, prized for its stability, functional group tolerance, and commercial availability. The convergence of these two classes of reagents has led to a powerful synthetic tool, offering a unique approach to biaryl synthesis. This guide will explore the nuances of this reaction, providing the reader with a deep understanding of its principles and practical execution.

The Desulfonative Suzuki-Miyaura Coupling: A Mechanistic Perspective

The cross-coupling of aryl boronic esters with aryl sulfonyl fluorides proceeds via a palladium-catalyzed cycle, analogous to the classical Suzuki-Miyaura reaction, but with the critical step being the activation of the C–S bond of the sulfonyl fluoride.[7][8] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

The Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl sulfonyl fluoride to a Pd(0) complex. Mechanistic studies and DFT calculations suggest that the palladium catalyst preferentially inserts into the C–S bond rather than the stronger S–F bond.[7][8] This step is often rate-limiting and can be influenced by the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands, such as RuPhos, have been shown to be effective in promoting this transformation.[4]

Following oxidative addition, a desulfonation event occurs, leading to the formation of a Pd-F intermediate.[7] This fluoride-bearing palladium species is crucial for the subsequent transmetalation step. The fluoride ligand is believed to facilitate the transfer of the aryl group from the boronic ester to the palladium center.[11][12][13]

The final step is reductive elimination from the resulting diarylpalladium(II) complex, which furnishes the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Reaction Scope and Optimization

The success of the desulfonative Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction parameters.

Catalyst and Ligand Selection

Palladium catalysts are predominantly used for this transformation. While various palladium sources can be effective, the choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands, such as RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), have demonstrated superior performance in facilitating the challenging C–S bond activation.[4] In some cases, Pd(dppf)Cl2 has also been successfully employed.[5][14]

Role of Base and Additives

A remarkable feature of this reaction is that it can often proceed in the absence of an external base.[4][7] This is in stark contrast to traditional Suzuki-Miyaura couplings, which typically require a base to activate the boronic acid. The in-situ generation of a palladium-fluoride intermediate is thought to circumvent the need for a base in the transmetalation step.[7] However, in certain instances, the addition of a mild base like potassium phosphate (K3PO4) or cesium fluoride (CsF) can be beneficial.[5][13] The use of fluoride ions can have a multifaceted role, both promoting transmetalation and reductive elimination, but also potentially forming unreactive anionic borate species.[11][12]

Substrate Scope

The reaction generally tolerates a wide range of functional groups on both the aryl boronic ester and the aryl sulfonyl fluoride.

-

Aryl Boronic Esters: Both electron-rich and electron-deficient aryl boronic acids and their pinacol esters are competent coupling partners.[5] Heteroaryl boronic esters, which are crucial building blocks in medicinal chemistry, have also been successfully employed, enabling the synthesis of heteroatom-rich biaryls.[5][15]

-

Aryl Sulfonyl Fluorides: The scope of aryl sulfonyl fluorides is also broad. The reaction is compatible with various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups.[5] This functional group tolerance allows for the late-stage modification of complex molecules.

Table 1: Representative Reaction Conditions for Desulfonative Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)2 | RuPhos | None | Toluene | 100 | [8] |

| Pd(dppf)Cl2 | - | K3PO4 | Dioxane/H2O | 80-100 | [5] |

| Pd(dppf)Cl2 | - | Na3PO4 | Dioxane/H2O | 65-100 | [15] |

| Pd(OAc)2 | - | Et3N | Water | Room Temp | [16] |

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental procedure for the desulfonative Suzuki-Miyaura coupling of an aryl boronic ester with an aryl sulfonyl fluoride.

Materials and Reagents

-

Aryl sulfonyl fluoride (1.0 equiv)

-

Aryl boronic acid pinacol ester (1.5 equiv)

-

Pd(dppf)Cl2 (0.1 equiv)

-

K3PO4 (3.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Reaction Setup and Procedure

-

To a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add the aryl sulfonyl fluoride (1.0 equiv), aryl boronic acid pinacol ester (1.5 equiv), Pd(dppf)Cl2 (0.1 equiv), and K3PO4 (3.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Applications and Future Outlook

The ability to utilize aryl sulfonyl fluorides as electrophilic partners in cross-coupling reactions has significant implications for synthetic chemistry.

-

Drug Discovery: This methodology provides a novel disconnection for the synthesis of complex biaryl-containing drug candidates. The stability of the sulfonyl fluoride group allows for its incorporation early in a synthetic sequence, followed by a late-stage C-C bond formation.[1]

-

Materials Science: The construction of novel conjugated organic materials can be facilitated by this reaction, enabling the synthesis of tailored molecular architectures with specific electronic and photophysical properties.

-

Chemical Biology: The dual reactivity of the sulfonyl fluoride group, acting as both a covalent warhead and a coupling handle, opens up exciting possibilities for the design of sophisticated chemical probes and activity-based protein profiling reagents.[2]

The field of C–S bond activation is continually evolving, and future research will likely focus on expanding the scope of this reaction to include a wider range of sulfonyl-containing functional groups and developing more efficient and sustainable catalytic systems. The exploration of other transition metals beyond palladium may also unveil new reactivity patterns and synthetic opportunities.

Conclusion

The desulfonative Suzuki-Miyaura coupling of aryl boronic esters with aryl sulfonyl fluorides represents a significant advancement in cross-coupling chemistry. This in-depth technical guide has provided a comprehensive overview of the reaction's mechanistic basis, practical considerations, and potential applications. By understanding the principles outlined herein, researchers can effectively harness this powerful transformation to accelerate their synthetic endeavors in drug discovery, materials science, and beyond. The continued exploration of this reactivity profile promises to further expand the synthetic chemist's toolkit for the construction of complex molecular architectures.

References

-

Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 19(16), 3019-3023. [Link]

-

Zhang, L., et al. (2022). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Jutand, A. (2003). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Pure and Applied Chemistry, 75(5), 681-688. [Link]

-

Ortega, N., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 18(28), 5434-5438. [Link]

-

Wang, X., et al. (2021). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Organic Chemistry Frontiers, 8(15), 4053-4058. [Link]

-

Ortega, N., et al. (2020). Precedent for the Suzuki–Miyaura cross-coupling of sulfonyl fluorides with boronic acids/esters. ResearchGate. [Link]

-

Lu, G., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 84, 153303. [Link]

-

Ortega, N. (2020). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

-

Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 14197-14216. [Link]

-

Moran, J., et al. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48), 25307-25312. [Link]

-

Narayanan, A., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 886-904. [Link]

-

American Chemical Society. (2021). Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery. American Chemical Society. [Link]

-

Chinthakindi, P. K., et al. (2016). On-Water Synthesis of Biaryl Sulfonyl Fluorides. The Journal of Organic Chemistry, 81(6), 2618-2623. [Link]

-

Wang, M., et al. (2024). Applications of sulfonyl fluorides Examples of biologically active... ResearchGate. [Link]

-

ResearchGate. (2019). 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

-

Ortega, N., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]

-

Lou, T. S.-B., & Willis, M. C. (2020). Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity. Tetrahedron, 76(1), 130782. [Link]

-

Moran, J., et al. (2021). Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides. ResearchGate. [Link]

-

Ball, N. D. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis, 11(11), 6899-6910. [Link]

-

Jutand, A., & Mosleh, A. (1995). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

-

Nova, A., et al. (2015). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society, 137(21), 6844-6854. [Link]

-

Zhu, C., et al. (2016). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 52(56), 8682-8685. [Link]

-

Lou, T. S.-B., & Willis, M. C. (2020). Arylsulfonyl fluoride boronic acids: Preparation and coupling reactivity. OUCI. [Link]

-

Ding, L., et al. (2019). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Organic Chemistry Frontiers, 6(23), 3959-3963. [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Francke, R., & Little, R. D. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11846-11850. [Link]

-

Saraswat, S. K., et al. (2023). Suzuki reaction of (hetero)aryl fluorosulfates 30 and arylboronic acid... ResearchGate. [Link]

-

Ortega, N., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 524-529. [Link]

-

Lu, G., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. OUCI. [Link]

-

Ghorbani-Vaghei, R., & Amiri, M. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 203-220. [Link]

-

Moran, J., et al. (2021). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]

-

Schnapperelle, I. W., et al. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107-8112. [Link]

-

ResearchGate. (2021). Examples of biaryl structure applications. ResearchGate. [Link]

-

YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

-

Lou, T. S.-B., & Willis, M. C. (2020). Arylsulfonyl fluoride boronic acids: Preparation and coupling reactivity. Semantic Scholar. [Link]

-

Drover, M. W. (2019). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]

-

Amii, H. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

-

Ielo, L., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(11), 3149. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfonyl Fluorides - Enamine [enamine.net]

- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: On-Water Synthesis of Biaryl Sulfonyl Fluorides [orgspectroscopyint.blogspot.com]

Stability and storage conditions for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

An In-depth Technical Guide to the Stability and Storage of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal bifunctional reagent in modern medicinal chemistry and organic synthesis. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a pinacol boronic ester, a cornerstone of Suzuki-Miyaura cross-coupling reactions, and an arylsulfonyl fluoride, a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". Understanding the unique stability characteristics and handling requirements of this compound is paramount to ensuring its integrity and the success of subsequent synthetic transformations. This guide provides a comprehensive analysis of the factors governing its stability, detailed protocols for storage and handling, and insights into potential degradation pathways.

The Dichotomy of Reactivity: A Structural Overview

The remarkable utility of this compound lies in its structural design, which marries a stable yet reactive boron-based nucleophile precursor with a highly stable yet "clickable" sulfur-based electrophile. This duality allows for sequential, selective functionalization, making it a valuable building block for creating complex molecular architectures.

The pinacol boronic ester serves as a robust and easily handled precursor to the corresponding boronic acid, essential for palladium-catalyzed cross-coupling reactions.[1][2] Simultaneously, the sulfonyl fluoride moiety is exceptionally stable under a wide range of conditions but can be selectively activated to react with nucleophiles, a cornerstone of SuFEx chemistry.[3][4][5][6]

Caption: Molecular structure highlighting the two key reactive centers.

Deconstructing Stability: A Tale of Two Functional Groups

The overall stability of the molecule is a composite of the individual stabilities of its two key moieties. While both are considered robust, they are susceptible to different degradation pathways under specific conditions.

The Pinacol Boronic Ester: A Stable but Hydrolytically Sensitive Moiety

Pinacol esters are widely favored over free boronic acids due to their enhanced stability, which simplifies handling, purification, and long-term storage.[1][2] They are generally less prone to decomposition pathways like protodeboronation and oxidation that can plague their acid counterparts.[1][7]

However, the primary vulnerability of the pinacol boronic ester is its susceptibility to hydrolysis, which cleaves the B-O bonds to form the corresponding boronic acid and pinacol.[8][9][10]

Caption: The primary degradation pathway for the boronic ester moiety.

This hydrolysis is influenced by several factors:

-

Moisture: The presence of water is the key driver of this degradation.

-

pH: The rate of hydrolysis is significantly influenced by pH.[8] Both acidic and basic conditions can promote the cleavage of the ester.

-

Chromatography Media: Standard silica gel, being slightly acidic and containing adsorbed water, can induce hydrolysis during purification.[9][10]

For applications like Suzuki-Miyaura coupling, it is debated whether the ester must first hydrolyze to the free boronic acid to participate in the catalytic cycle. While this was the traditional view, recent evidence suggests that pinacol esters can undergo transmetalation directly without prior hydrolysis.[7][11] Regardless, minimizing unintentional hydrolysis during storage is crucial to maintain the compound's purity and stoichiometry.

The Arylsulfonyl Fluoride: A Bastion of Stability

In stark contrast to the boronic ester's sensitivity to water, the arylsulfonyl fluoride moiety is exceptionally resistant to hydrolysis.[12][13] This remarkable stability is a defining characteristic that underpins its utility in SuFEx chemistry.[3][4] The S-F bond is significantly stronger and more resistant to reduction and thermolysis than the S-Cl bond in analogous sulfonyl chlorides.[4][13][14]

This inertness allows the sulfonyl fluoride group to remain intact under a vast array of reaction conditions, including those typically employed for Suzuki-Miyaura coupling. Its reactivity is "latent" and can be unleashed only under specific, enabling conditions, such as in the presence of strong nucleophiles, Lewis acids, or certain catalysts.[15][16] While generally stable in aqueous buffers, extreme pH or specific biological conditions could potentially lead to slow degradation, though this is highly dependent on the overall molecular structure.[12][17]

Recommended Storage and Handling Protocols

Given the compound's dual nature—hydrolytic sensitivity of one part and general robustness of the other—a cautious and meticulous approach to storage and handling is required to preserve its integrity.

Quantitative Storage Recommendations

The following conditions are recommended for the long-term storage of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | While some vendors suggest room temperature, lower temperatures slow down potential degradation pathways. A refrigerated environment provides a more controlled and stable condition.[18] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Essential to displace moisture and oxygen, thereby preventing hydrolysis of the boronic ester.[18] Vendor SDS specifically mentions storing under argon. |

| Moisture | Tightly Sealed Container | The compound is moisture-sensitive due to the boronic ester.[18] Use containers with secure, airtight seals. Parafilm can be used for extra protection. |

| Light | Amber Vial / Dark Location | Protect from light to prevent any potential photochemical degradation, which is a general best practice for complex organic molecules. |

Experimental Protocol: Safe Handling and Dispensing

Adherence to a strict handling protocol is critical for both user safety and compound stability. The compound is classified as corrosive and can cause severe skin burns and eye damage.[18]

Personal Protective Equipment (PPE):

-

Standard laboratory coat

-

Chemical-resistant gloves (nitrile is acceptable for short-term handling, but check manufacturer's compatibility data)

-

Safety glasses with side shields or chemical splash goggles

Workflow for Weighing and Solution Preparation:

-

Preparation: Before opening the primary container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Conduct all manipulations in a glove box or glove bag with a dry, inert atmosphere if possible. If not available, work quickly and efficiently in a fume hood with low ambient humidity.

-

Dispensing: Use a clean, dry spatula to dispense the solid. Avoid introducing any contamination into the main stock bottle.

-

Sealing: Immediately after dispensing, purge the headspace of the stock bottle with argon or nitrogen before tightly resealing. Wrap the cap/joint with Parafilm.

-

Solution Preparation: Add the weighed solid to a flask that has been oven- or flame-dried and cooled under an inert atmosphere. Add anhydrous solvent via a syringe or cannula.

-

Storage of Solutions: If solutions are to be stored, they should be kept under an inert atmosphere in a tightly sealed container, refrigerated, and protected from light. Stability in solution is solvent-dependent and should be determined empirically if long-term storage is required.

Signs of Decomposition and Quality Control

Regularly inspect the material for any signs of degradation:

-

Physical Appearance: The pristine compound is a solid. Any clumping, discoloration, or change to a waxy or oily appearance may indicate decomposition.

-

Odor: Hydrolysis of the pinacol ester will release pinacol, which has a distinct camphor-like odor.

For critical applications, it is advisable to perform a quick quality control check:

-